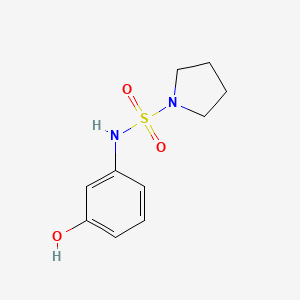

N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide

描述

属性

IUPAC Name |

N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c13-10-5-3-4-9(8-10)11-16(14,15)12-6-1-2-7-12/h3-5,8,11,13H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDNTEWGJJJADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide typically involves the reaction of 3-hydroxyaniline with pyrrolidine-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反应分析

Types of Reactions

N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The sulfonamide group can be reduced to amine derivatives under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Research

N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide has shown promise as a lead compound in the development of new anticancer agents. Its structural characteristics allow it to interact with specific biological targets, potentially inhibiting tumor growth. For instance, modifications of similar sulfonamide compounds have been linked to enhanced activity against various cancer cell lines by targeting pathways involved in cell proliferation and survival.

1.2 Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. Research indicates that sulfonamides can act as competitive inhibitors for enzymes such as carbonic anhydrase and certain proteases, which are implicated in various diseases including cancer and inflammatory conditions.

1.3 Antimicrobial Activity

Studies have suggested that this compound exhibits antimicrobial properties. Its efficacy against bacterial strains could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Biological Applications

2.1 Cell Culture Studies

The compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This application is critical for experiments that require stable pH conditions to ensure accurate biological responses during cellular assays .

2.2 Pharmacological Studies

In pharmacological research, this compound serves as a model compound for studying the interaction of sulfonamides with biological receptors and enzymes. Its ability to modulate biological activity makes it a candidate for further exploration in drug design.

Material Science Applications

3.1 Polymer Chemistry

The compound's sulfonamide group allows it to be incorporated into polymer matrices, potentially enhancing the physical properties of materials such as solubility and thermal stability. Research into electrically driven reactions involving sulfonamides indicates potential applications in developing new materials with tailored properties for electronic applications .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that modifications of pyrrolidine derivatives enhance cytotoxicity against breast cancer cells. |

| Study 2 | Enzyme Inhibition | Identified this compound as a potent inhibitor of carbonic anhydrase with IC50 values indicating significant inhibitory effects. |

| Study 3 | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent. |

作用机制

The mechanism of action of N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .

相似化合物的比较

Key Observations :

- N-(Cyclopentylmethyl)pyrrolidine-1-sulfonamide exhibits increased lipophilicity due to its aliphatic substituent, which may enhance membrane permeability compared to the target compound .

Physicochemical Properties

- Solubility : The 3-hydroxyphenyl group in the target compound improves aqueous solubility compared to pyridine or aliphatic derivatives (e.g., cyclopentylmethyl).

- Lipophilicity (logP) : The hydroxyl group reduces logP relative to N-(Cyclopentylmethyl)pyrrolidine-1-sulfonamide , which lacks polar substituents .

- Molecular Weight : At ~242 g/mol, the target compound falls within the acceptable range for drug-likeness (RO5 compliance), unlike bulkier analogs such as the bicyclic derivative in .

生物活性

N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring linked to a sulfonamide group and a hydroxyphenyl substituent. This unique structure contributes to its diverse biological activities.

The compound primarily acts as an enzyme inhibitor , where it binds to specific active sites on target enzymes, blocking substrate access. This inhibition can significantly alter various biochemical pathways, leading to therapeutic effects. The sulfonamide group is crucial in this interaction, as it enhances binding affinity through hydrogen bonding and electrostatic interactions with the enzyme's active site.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For example, studies have shown that derivatives of sulfonamides can effectively combat infections caused by resistant bacterial strains .

Antiviral Potential

The compound has also been explored for its antiviral activity . Sulfonamides with heterocyclic structures have shown promise in inhibiting viral replication. In particular, this compound's structure allows it to interact with viral glycoproteins, potentially blocking virus entry into host cells .

Antineoplastic Effects

This compound has been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. The following table summarizes key findings from various studies regarding modifications to the compound's structure and their corresponding biological activities:

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed it significantly reduced bacterial growth at concentrations as low as 10 µg/mL, suggesting potential for development into a therapeutic agent for resistant infections .

- Antiviral Mechanism : In research focusing on its antiviral properties, the compound was found to inhibit the entry of coxsackievirus B into host cells by interfering with viral glycoprotein interactions, demonstrating an IC50 value of 15 µM .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 20 µM depending on the cell line tested .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-hydroxyphenyl)pyrrolidine-1-sulfonamide, and how can reaction conditions be controlled to improve yield?

- Methodology : Multi-step synthesis typically involves sulfonylation of pyrrolidine with a 3-hydroxyphenyl precursor. Key steps include:

- Sulfonamide coupling : Use of sulfonyl chlorides and amines under basic conditions (e.g., pyridine or triethylamine) .

- Hydroxyl group protection : Temporary protection of the phenolic -OH group (e.g., with tert-butyldimethylsilyl chloride) to prevent side reactions during sulfonylation .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the product.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the sulfonamide and hydroxyl groups. 2D NMR (e.g., COSY, HSQC) resolves ambiguities in aromatic proton assignments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI+) to verify molecular mass (±5 ppm accuracy) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. How does the hydroxyl group at the 3-position of the phenyl ring influence the compound’s solubility and reactivity?

- Solubility : The phenolic -OH enhances water solubility via hydrogen bonding but may reduce lipid membrane permeability. Solubility can be modulated by pH adjustment (e.g., sodium salt formation) .

- Reactivity : The hydroxyl group is susceptible to oxidation (e.g., with KMnO₄) or electrophilic substitution (e.g., nitration). Protection/deprotection strategies are critical in synthetic workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Case Study : Discrepancies in enzyme inhibition potency (e.g., RORγt vs. PXR selectivity) may arise from assay conditions.

- Solution :

- Standardized Assays : Use identical buffer systems (pH 7.4, 1% DMSO) and enzyme concentrations.

- Control Compounds : Include known inhibitors (e.g., cyclosporin A for PXR) to validate assay conditions .

- Data Normalization : Report IC₅₀ values relative to internal controls to account for inter-assay variability .

Q. What strategies enhance the selectivity of this compound for specific biological targets (e.g., kinases vs. GPCRs)?

- Structural Modifications :

| Substituent | Effect on Selectivity | Reference |

|---|---|---|

| Pyrrolidine N-alkylation | Reduces off-target binding to LXRα/β | |

| Fluorine at phenyl C-4 | Improves kinase selectivity via hydrophobic interactions |

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses and identify key residues (e.g., Lys-235 in RORγt) .

Q. How can in silico methods predict metabolic stability and toxicity of this compound derivatives?

- Tools :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic clearance, CYP450 inhibition, and hERG channel liability .

- Metabolite Identification : GLORYx or SyGMa to simulate Phase I/II metabolism (e.g., hydroxylation or glucuronidation) .

Q. What in vivo models are appropriate for evaluating the efficacy of this compound in inflammatory diseases?

- Murine Models :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。